

An In-depth Technical Guide to the Molecular Targets of Turletricin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Turletricin
Cat. No.:	B15137702

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Abstract

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent engineered from the scaffold of Amphotericin B.^{[1][2]} Its development was driven by the need to mitigate the severe nephrotoxicity associated with Amphotericin B while retaining broad-spectrum antifungal activity. This guide provides a comprehensive overview of the molecular targets of **Turletricin**, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization. Through a targeted design, **Turletricin** achieves a favorable therapeutic window by selectively interacting with ergosterol, the primary sterol in fungal cell membranes, leading to rapid fungal cell death with minimal impact on mammalian cells.

Primary Molecular Target: Ergosterol

The principal molecular target of **Turletricin** is ergosterol, an essential sterol component of the fungal cell membrane.^{[2][3]} Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity, integrity, and the function of membrane-bound proteins.^[3] **Turletricin** exploits this difference, exhibiting a high selectivity for ergosterol over cholesterol.^[3]

Mechanism of Action: Ergosterol Extraction

The primary mechanism of action of **Turletricin** is the extraction of ergosterol from the fungal cell membrane.^{[2][3]} This is a departure from the long-held belief that polyenes primarily function by forming ion channels. While membrane permeabilization can be a secondary effect, the lethal action of **Turletricin** is primarily attributed to the sequestration of ergosterol from the lipid bilayer.^[3] This leads to a catastrophic loss of membrane integrity and function, ultimately resulting in fungal cell death.^[3] The kinetics of this extraction process are crucial; **Turletricin** has been engineered for the selective and accelerated extraction of ergosterol.^[3]

Quantitative Data

The following tables summarize the available quantitative data for **Turletricin** and its parent compound, Amphotericin B, for comparative purposes.

Table 1: Sterol Binding Affinity

Compound	Ligand	Method	Binding Affinity (K D)	Reference
Turletricin (AM-2-19)	Ergosterol	Not Specified	Data not publicly available	[3]
Turletricin (AM-2-19)	Cholesterol	Not Specified	Does not bind	[3][4]
Amphotericin B	Ergosterol	ITC	High Affinity	[4][5]
Amphotericin B	Cholesterol	ITC	Lower Affinity than Ergosterol	[4][5]

ITC: Isothermal Titration Calorimetry

Table 2: In Vitro Antifungal Activity (MIC $\mu\text{g/mL}$)

Organism	Turletricin (AM-2-19)	Amphotericin B
Candida albicans	Potent Activity	0.5
Candida auris	Potent Activity	1-2
Candida glabrata	Potent Activity	0.5-1
Candida parapsilosis	Potent Activity	0.25-1
Candida tropicalis	Potent Activity	0.5-1
Candida krusei	Potent Activity	1-2
Aspergillus fumigatus	Potent Activity	0.5-1
Cryptococcus neoformans	Potent Activity	0.25-0.5

Note: Specific MIC values for **Turletricin** against a broad panel of fungi are reported to be potent but are not yet publicly available in a comprehensive table format. The values for Amphotericin B are provided for reference.

Table 3: Cytotoxicity Data

Cell Line	Compound	Assay	Endpoint	Result	Reference
Primary Human Renal Cells	Turletricin (AM-2-19)	Not Specified	Toxicity	Renal-sparing	[3]
Human Red Blood Cells	Turletricin (AM-2-19)	Hemolysis Assay	Hemolysis	Low hemolytic activity	[3]
Primary Human Renal Cells	Amphotericin B	Not Specified	Toxicity	Toxic	[3]
Human Red Blood Cells	Amphotericin B	Hemolysis Assay	Hemolysis	Significant hemolytic activity	[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **Turletricin**'s molecular interactions.

Isothermal Titration Calorimetry (ITC) for Sterol Binding

Objective: To quantitatively determine the binding affinity of **Turletricin** to ergosterol and cholesterol.

Materials:

- MicroCal ITC calorimeter
- **Turletricin** solution in a suitable buffer (e.g., PBS with a small percentage of DMSO)
- Large unilamellar vesicles (LUVs) composed of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) with either 10% ergosterol or 10% cholesterol.
- Matching buffer for dialysis and dilution.

Protocol:

- Prepare LUVs by extrusion.
- Dialyze the **Turletricin** solution and LUVs against the same buffer to minimize heats of dilution.
- Load the LUV suspension into the sample cell of the calorimeter.
- Load the **Turletricin** solution into the injection syringe.
- Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
- Perform a series of injections of the **Turletricin** solution into the sample cell.
- Record the heat changes associated with each injection.

- Analyze the resulting data using the appropriate binding model (e.g., one-site binding) to determine the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)

Objective: To assess the extent and kinetics of fungal membrane damage induced by **Turletricin**.

Materials:

- SYTOX Green nucleic acid stain
- Fungal cell suspension (e.g., *Candida albicans*) in a suitable buffer (e.g., MOPS-glucose)
- **Turletricin** solution at various concentrations
- Fluorometer or fluorescence microplate reader

Protocol:

- Grow fungal cells to mid-log phase and wash with buffer.
- Resuspend the cells to a standardized density.
- Add SYTOX Green to the cell suspension to a final concentration of 1 μM and incubate in the dark for 15 minutes.
- Add varying concentrations of **Turletricin** to the cell suspension.
- Monitor the increase in fluorescence over time at an excitation wavelength of ~ 485 nm and an emission wavelength of ~ 520 nm.
- An increase in fluorescence indicates that the cell membrane has been compromised, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

Hemolysis Assay

Objective: To evaluate the toxicity of **Turletricin** to mammalian red blood cells.

Materials:

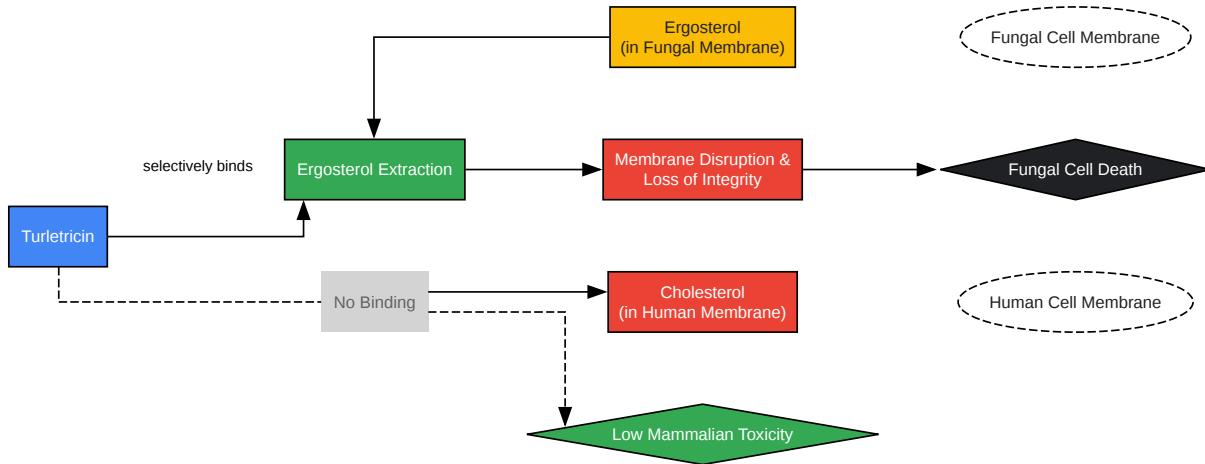
- Freshly collected human red blood cells (hRBCs)
- Phosphate-buffered saline (PBS)
- **Turletricin** solution at various concentrations
- Triton X-100 (positive control for 100% hemolysis)
- Spectrophotometer or microplate reader

Protocol:

- Wash hRBCs with PBS by centrifugation until the supernatant is clear.
- Prepare a 2% (v/v) suspension of hRBCs in PBS.
- Add varying concentrations of **Turletricin** to the hRBC suspension.
- Incubate the samples at 37°C for 1 hour with gentle agitation.
- Centrifuge the samples to pellet the intact cells.
- Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
- Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

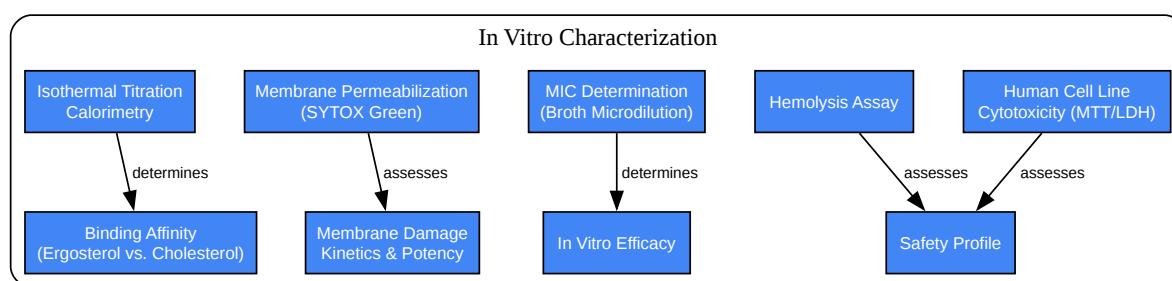
Visualizations

Signaling Pathways and Logical Relationships

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Caption: Proposed mechanism of **Turletricin**'s selective antifungal activity.

Experimental Workflow

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Targets of Turletricin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15137702#understanding-the-molecular-targets-of-turletricin>

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